molecular formula C15H20F2N2O2 B4974886 2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE

2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE

Cat. No.: B4974886
M. Wt: 298.33 g/mol
InChI Key: GWQGHJUAQRGNIE-UHFFFAOYSA-N
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Description

2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenoxy group and an ethylpiperazino moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluorophenoxy Intermediate: The initial step involves the reaction of 2,4-difluorophenol with an appropriate alkylating agent to form the difluorophenoxy intermediate.

    Introduction of the Piperazine Ring: The difluorophenoxy intermediate is then reacted with 1-(4-ethylpiperazin-1-yl)propan-2-one under suitable conditions to introduce the piperazine ring.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable reagent to form the desired product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The difluorophenoxy group and the piperazine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects of the compound.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE stands out due to its unique combination of functional groups. Similar compounds include:

    2-(2,4-DIFLUOROPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE: This compound differs by having a methyl group instead of an ethyl group on the piperazine ring.

    2-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE: This compound has chlorine atoms instead of fluorine atoms on the phenoxy group.

The presence of fluorine atoms in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from its analogs.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-3-18-6-8-19(9-7-18)15(20)11(2)21-14-5-4-12(16)10-13(14)17/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQGHJUAQRGNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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